4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a chloro group, a hydroxy group, a nitro group, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the nitration of 4-chlorobenzenesulfonamide, followed by the introduction of the hydroxy-1,1-dimethylethyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for subsequent steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The hydroxy group can participate in esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted benzene derivatives.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The nitro and sulfonamide groups play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide: Lacks the nitro group, which may result in different biological activities.
N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzenesulfonamide: Lacks the chloro group, affecting its reactivity and applications.
Uniqueness
4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzenesulfonamide is unique due to the presence of both the chloro and nitro groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it a versatile and valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
871571-55-0 |
---|---|
Molekularformel |
C10H13ClN2O5S |
Molekulargewicht |
308.74 g/mol |
IUPAC-Name |
4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H13ClN2O5S/c1-10(2,6-14)12-19(17,18)7-3-4-8(11)9(5-7)13(15)16/h3-5,12,14H,6H2,1-2H3 |
InChI-Schlüssel |
HROYSSDYEGCQOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.